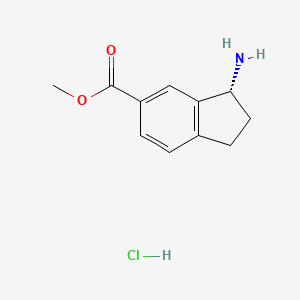

![molecular formula C14H21NO B1468910 1-[(4-Tert-butylphényl)méthyl]azétidin-3-ol CAS No. 1331736-97-0](/img/structure/B1468910.png)

1-[(4-Tert-butylphényl)méthyl]azétidin-3-ol

Vue d'ensemble

Description

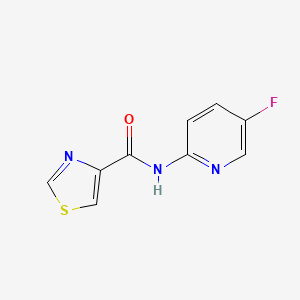

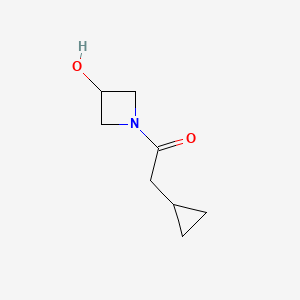

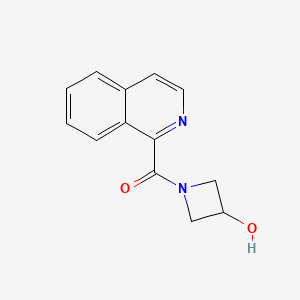

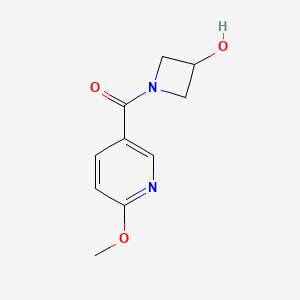

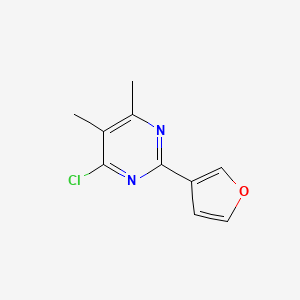

1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol, also known as 4-tert-butylphenylmethylazetidin-3-ol, is an important intermediate in the synthesis of various organic compounds. It is a versatile molecule with a wide range of applications in the field of organic chemistry. 4-tert-butylphenylmethylazetidin-3-ol has been used as a starting material in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and azetidines. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. In addition, 4-tert-butylphenylmethylazetidin-3-ol has been used in the synthesis of dyes and pigments.

Applications De Recherche Scientifique

Développement de médicaments antihistaminiques

1-[(4-Tert-butylphényl)méthyl]azétidin-3-ol: partage des similitudes structurales avec la terfénadine, un composé connu pour ses propriétés antihistaminiques . Cela suggère des applications potentielles dans le développement de nouveaux médicaments antihistaminiques. La recherche pourrait se concentrer sur la modification du composé pour améliorer l'efficacité et réduire les effets secondaires, en particulier pour le traitement de la rhinite allergique et des affections dermatologiques.

Science des matériaux

La structure cristalline et les propriétés physico-chimiques du composé en font un candidat pour la recherche en science des matériaux . Des études pourraient explorer son utilisation dans la création de nouveaux polymères ou revêtements, en particulier lorsque des interactions moléculaires spécifiques sont souhaitées.

Recyclage chimique

Des additifs comme This compound peuvent constituer un goulot d'étranglement pour le recyclage chimique en raison de leur persistance. La recherche sur les techniques d'extraction pourrait améliorer la recyclabilité des plastiques contenant de tels additifs .

Formulations d'écran solaire

Des dérivés de This compound ont été utilisés dans les produits de protection solaire pour absorber les rayons UVA . Des recherches supplémentaires pourraient optimiser ces composés pour une protection UV plus large et des formulations plus durables.

Mécanisme D'action

Target of Action

“1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” is an organic compound that contains an azetidine ring, a type of heterocyclic compound. Azetidines are known to interact with various biological targets, including enzymes and receptors, depending on their functional groups .

Mode of Action

The mode of action of “1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” would depend on its specific structure and the functional groups it contains. For instance, the hydroxyl (-OH) group is a common functional group in alcohols, which can participate in hydrogen bonding, making it potentially reactive with various biological targets .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways “1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” might affect. Compounds with similar structures have been known to participate in a variety of biochemical processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” would depend on factors such as its size, polarity, and solubility. These properties would influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of “1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” would depend on its specific targets and mode of action. Without more information, it’s difficult to predict the exact effects .

Action Environment

The action, efficacy, and stability of “1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-14(2,3)12-6-4-11(5-7-12)8-15-9-13(16)10-15/h4-7,13,16H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPFWWFHDIUXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468827.png)

![(3-methylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1468841.png)